
3-Dodecylbenzenesulfonic acid
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Overview
Description
3-dodecylbenzenesulfonic acid is a member of the class dodecylbenzenesulfonic acids that is benzenesulfonic acid in which the hydrogen at position 3 of the phenyl ring is substituted by a dodecyl group.
Scientific Research Applications
Surfactant Properties
Dodecylbenzenesulfonic acid is primarily known for its excellent surfactant properties, making it a vital ingredient in the formulation of detergents and cleaning agents.
- Household and Industrial Detergents: Its ability to reduce surface tension enhances the cleaning efficacy of products. It is widely used in both liquid and powder detergents due to its emulsifying, wetting, and foaming capabilities .
- Textile Industry: The compound's wetting properties are utilized in textile processing, aiding in dyeing and finishing processes .
Emulsifiers and Dispersants
The compound serves as an effective emulsifier and dispersant in various formulations.
- Cosmetic Products: In personal care formulations, dodecylbenzenesulfonic acid is included for its cleansing properties, although it is used cautiously due to potential irritation issues .
- Agricultural Applications: It acts as a soil conditioner, improving soil structure and nutrient availability, ultimately enhancing crop yields .
Oil Recovery and Drilling Fluids
In the oil industry, dodecylbenzenesulfonic acid is used in drilling fluids where it helps reduce friction during drilling operations. This application is critical for facilitating smoother drilling processes and protecting machinery from wear and tear .
Polymer Synthesis
Dodecylbenzenesulfonic acid plays a role in the synthesis of conductive polymers.
- Polyaniline Doping: It has been used to create polyaniline composites that exhibit enhanced conductivity compared to traditional doping methods. These polymers are soluble in common organic solvents and have applications in electronics .
- Case Study: A study demonstrated that polyaniline doped with dodecylbenzenesulfonic acid exhibited a maximum conductivity of 14 S/cm under specific conditions, showcasing its potential in electronic applications .
Environmental Applications
The compound is also investigated for its role in environmental remediation.
- Wastewater Treatment: Research indicates that dodecylbenzenesulfonic acid can enhance the biodegradability of industrial wastewater containing surfactants through processes like wet air oxidation . This application is essential for meeting environmental regulations concerning wastewater discharge.
Analytical Applications
In analytical chemistry, dodecylbenzenesulfonic acid has been employed as an impregnation medium for detecting amino acids using thin-layer chromatography. This application highlights its utility beyond industrial uses into analytical methodologies .
Q & A
Basic Research Questions
Q. How can researchers verify the identity and purity of 3-dodecylbenzenesulfonic acid in experimental settings?
- Methodological Answer : Combine spectroscopic techniques (e.g., 1H NMR and FT-IR) to confirm the molecular structure, particularly the sulfonic acid group and dodecyl chain. Compare retention times in HPLC with certified standards. For purity assessment, use acid-base titration to quantify sulfonic acid content (≥96% purity is typical for research-grade material) . Additionally, thermogravimetric analysis (TGA) can detect impurities like residual solvents or water .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Methodological Answer : Wear nitrile gloves, lab coats, and eye protection due to its corrosive nature (causes severe skin burns and eye damage). Use local exhaust ventilation to minimize inhalation risks. In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical attention. Store separately from strong oxidizers, and neutralize spills with alkaline agents (e.g., sodium bicarbonate) .
Advanced Research Questions
Q. How does this compound act as a Brønsted acid-surfactant combined catalyst in organic synthesis?
- Methodological Answer : In reactions like the Pictet–Spengler synthesis of quinoxalines, the sulfonic acid group acts as a proton donor to activate carbonyl substrates, while the hydrophobic dodecyl chain facilitates micelle formation in ethanol. This dual role enhances reaction rates by concentrating reactants at the micelle interface. Optimize catalyst loading (typically 5–10 mol%) and solvent polarity to balance solubility and surfactant efficacy .
Q. What experimental strategies resolve contradictions in reported solubility data for this compound?
- Methodological Answer : Discrepancies in solubility (e.g., 10 g/L in water at 20°C vs. better solubility in alkaline ethanol ) may arise from isomer mixtures (C10–C13 alkyl chains) or pH-dependent aggregation. Characterize isomer composition via GC-MS and measure solubility under controlled pH (e.g., pH 2–12) and temperature (20–60°C) to map phase behavior. Dynamic light scattering (DLS) can monitor micelle formation thresholds .
Q. How can researchers optimize the synthesis of this compound derivatives for specific applications?
- Methodological Answer : For salt formation (e.g., triethanolamine or calcium salts), adjust stoichiometry during neutralization (1:1 molar ratio for monovalent cations). Purify via recrystallization in ethanol-water mixtures. To enhance thermal stability, characterize salts using differential scanning calorimetry (DSC) and select counterions that minimize hygroscopicity .
Q. What analytical methods are recommended for assessing environmental impacts of this compound in wastewater?
- Methodological Answer : Use LC-MS/MS to quantify residual acid in effluent, with detection limits <1 ppm. Evaluate biodegradability via OECD 301F tests (measuring CO2 evolution over 28 days). For ecotoxicity, conduct acute toxicity assays (e.g., Daphnia magna LC50) and compare results against EPA hazard thresholds (CERCLA RQ = 1000 pounds) .
Q. How do structural variations in this compound isomers influence interfacial properties in emulsion studies?
- Methodological Answer : Compare interfacial tension using a pendant drop tensiometer for linear (C12) vs. branched isomers. Branched isomers typically reduce surface tension more effectively but may compromise emulsion stability. Use cryo-TEM to visualize micelle morphology and correlate with LogP values (e.g., 4.74 for triethanolamine salts ).
Q. Data Contradiction and Analysis
Q. How should researchers address conflicting reports on the thermal stability of this compound?
- Methodological Answer : Discrepancies may arise from differences in purity or measurement techniques. Perform simultaneous TGA and DSC under nitrogen to detect decomposition events (typically >200°C). Compare results with standardized protocols (e.g., ASTM E1131) and validate using Karl Fischer titration to rule out moisture interference .
Q. What methodologies reconcile variability in catalytic performance across reaction scales?
Properties
CAS No. |
16577-13-2 |
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Molecular Formula |
C18H30O3S |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
3-dodecylbenzenesulfonic acid |
InChI |
InChI=1S/C18H30O3S/c1-2-3-4-5-6-7-8-9-10-11-13-17-14-12-15-18(16-17)22(19,20)21/h12,14-16H,2-11,13H2,1H3,(H,19,20,21) |
InChI Key |
HRPQWSOMACYCRG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)O |
Canonical SMILES |
CCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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